N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the cyclopropane carboxamide group. Common reagents used in these reactions include thionyl chloride, piperidine, and cyclopropanecarboxylic acid. The reaction conditions often involve heating under reflux and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: This compound shares the thiazole ring but differs in the presence of a methyl group and the absence of the piperidine and cyclopropane carboxamide groups.
N-(4-Methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide: Similar in structure but with a cyclopentane ring instead of a cyclopropane ring.
Uniqueness
N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H19N3OS |
---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H19N3OS/c1-9-8-18-13(14-9)16-6-2-3-11(7-16)15-12(17)10-4-5-10/h8,10-11H,2-7H2,1H3,(H,15,17) |
InChI Key |
YGFKNPPNEOCZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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